2-Bromo-5-(methylsulfanyl)phenol
Overview
Description
2-Bromo-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H7BrOS It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylsulfanyl)phenol typically involves the bromination of 5-(methylsulfanyl)phenol. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidizing the methylsulfanyl group.
Reduction: Lithium aluminum hydride in ether can be used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(methylsulfanyl)phenol.
Oxidation: Products include 2-Bromo-5-(methylsulfinyl)phenol and 2-Bromo-5-(methylsulfonyl)phenol.
Reduction: Products include 5-(methylsulfanyl)phenol.
Scientific Research Applications
2-Bromo-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can affect enzyme activity, protein folding, and other biochemical pathways .
Comparison with Similar Compounds
2-Bromophenol: Similar structure but lacks the methylsulfanyl group.
5-Methylsulfanyl-2-nitrophenol: Contains a nitro group instead of a bromine atom.
2-Bromo-5-methylphenol: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness: 2-Bromo-5-(methylsulfanyl)phenol is unique due to the presence of both a bromine atom and a methylsulfanyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Biological Activity
2-Bromo-5-(methylsulfanyl)phenol (CAS No. 1243397-23-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇BrOS, with a molecular weight of 219.1 g/mol. The compound features a bromine atom, a methylthio group, and a hydroxyl group attached to a phenolic ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as certain Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
A549 | 20 | Cell cycle arrest in the G2/M phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside, it may inhibit key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain kinases involved in signaling pathways related to cancer progression, such as the PI3K/Akt pathway . This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells.
Study on Antimicrobial Efficacy
A recent study published in the journal Chemical and Pharmaceutical Bulletin evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria .
Research on Anticancer Effects
In another investigation, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-bromo-5-methylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFHTQTECJPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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